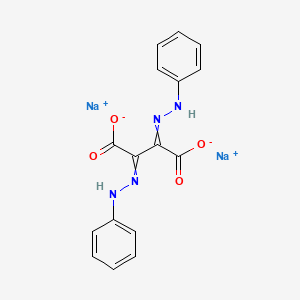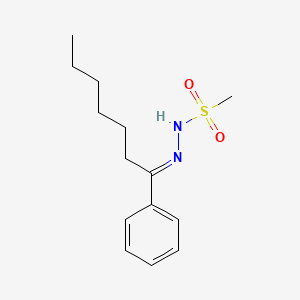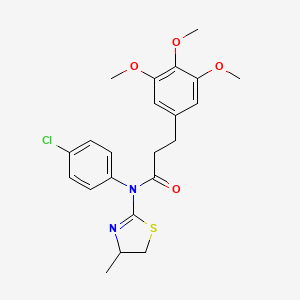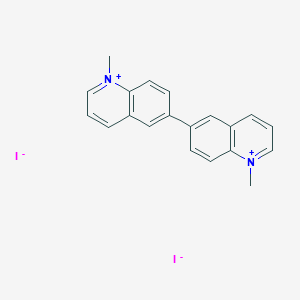
Butanedioic acid, bis(phenylhydrazono)-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, bis(phenylhydrazono)-, disodium salt is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two phenylhydrazinylidene groups attached to a butanedioic acid backbone, with sodium ions balancing the charge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, bis(phenylhydrazono)-, disodium salt typically involves the reaction of butanedioic acid derivatives with phenylhydrazine under controlled conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the sodium salt. The reaction mixture is usually heated to reflux to ensure complete reaction and then cooled to precipitate the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, bis(phenylhydrazono)-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The phenylhydrazinylidene groups can undergo substitution reactions with various electrophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Butanedioic acid, bis(phenylhydrazono)-, disodium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which Butanedioic acid, bis(phenylhydrazono)-, disodium salt exerts its effects involves interactions with specific molecular targets. The phenylhydrazinylidene groups can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Butanedioic acid, 2,3-dioxo-, 1,4-diethyl ester: Another derivative of butanedioic acid with different substituents.
Methylsulfanyl derivatives of nickel bis (dicarbollide): Compounds with similar structural features but different functional groups.
Uniqueness
Butanedioic acid, bis(phenylhydrazono)-, disodium salt is unique due to its specific phenylhydrazinylidene groups and sodium salt form, which confer distinct chemical and biological properties.
Properties
CAS No. |
549-94-0 |
|---|---|
Molecular Formula |
C16H12N4Na2O4 |
Molecular Weight |
370.27 g/mol |
IUPAC Name |
disodium;2,3-bis(phenylhydrazinylidene)butanedioate |
InChI |
InChI=1S/C16H14N4O4.2Na/c21-15(22)13(19-17-11-7-3-1-4-8-11)14(16(23)24)20-18-12-9-5-2-6-10-12;;/h1-10,17-18H,(H,21,22)(H,23,24);;/q;2*+1/p-2 |
InChI Key |
ZCZFDXRETZYEAC-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)NN=C(C(=NNC2=CC=CC=C2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C(=NNC2=CC=CC=C2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[4-(Difluoromethoxy)phenyl]iminomethyl]-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide](/img/structure/B1656881.png)
![1-[6-(3,5-Dimethylphenoxy)hexyl]imidazole](/img/structure/B1656884.png)
ethanoate](/img/structure/B1656887.png)

![N-[1-(4-methylphenyl)ethylideneamino]pyridine-4-carboxamide](/img/structure/B1656889.png)
![N-[1,4-Dioxo-3-(piperidin-1-yl)-1,4-dihydronaphthalen-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1656892.png)
![2-[(6-fluoro-2-phenyl-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-4,5-diphenyl-1,3-oxazole](/img/structure/B1656894.png)

![N'-[4-(benzyloxy)-3-methoxybenzylidene]-3-nitrobenzohydrazide](/img/structure/B1656896.png)
![5-[[3-Carboxy-4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]phenyl]methyl]-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzoic acid](/img/structure/B1656897.png)
![4-bromo-N-[(Z)-(5-iodofuran-2-yl)methylideneamino]benzamide](/img/structure/B1656899.png)
![1-[3-[5-(3-Piperidin-1-ylprop-1-ynyl)-2,4-dipropoxyphenyl]prop-2-ynyl]piperidine;dihydrochloride](/img/structure/B1656900.png)
![ethyl 2-[[(E)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]amino]benzoate](/img/structure/B1656902.png)
